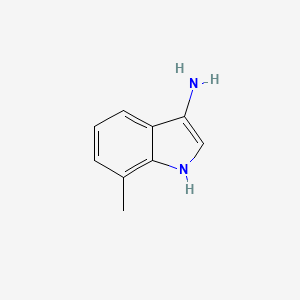

7-methyl-1H-indol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

7-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H10N2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5,11H,10H2,1H3 |

InChI Key |

JZAXROKMYYBGLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 1h Indol 3 Amine and Analogs

Established Synthetic Routes to Substituted Indoles Relevant to the 7-Methyl Scaffold

The formation of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to substituted indoles. For the 7-methyl scaffold, methods that allow for substitution at the 7-position are of particular importance.

Application of Fischer Indole Synthesis for 7-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole ring. pcbiochemres.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgbhu.ac.in

For the synthesis of 7-substituted indoles, the corresponding ortho-substituted phenylhydrazine is required. In the context of 7-methyl-1H-indol-3-amine, this would necessitate the use of (2-methylphenyl)hydrazine. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a mdpi.commdpi.com-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org The Fischer indole synthesis can be catalyzed by various Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org A notable application is in the synthesis of 7-(pyridin-2'-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters, which involves the Fischer indole cyclization of ethyl pyruvate (B1213749) hydrazones derived from ortho-functionalized anilines. publish.csiro.au

| Parameter | Description |

|---|---|

| Starting Materials | (Substituted) phenylhydrazine and an aldehyde or ketone. For 7-methylindoles, (2-methylphenyl)hydrazine is used. |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. wikipedia.org |

| Mechanism | Involves a mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org |

Reissert Indole Synthesis and its Utility in C-3 Functionalization

The Reissert indole synthesis offers another pathway to substituted indoles. nih.gov This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, which forms an ethyl o-nitrophenylpyruvate. researchgate.netsemanticscholar.org Subsequent reductive cyclization of this intermediate, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation, yields the indole-2-carboxylate. mdpi.comresearchgate.net

To synthesize a 7-methylindole (B51510) derivative, the starting material would be 2-methyl-1-nitrobenzene. The Reissert synthesis is particularly useful as it directly provides an indole with a functional group (an ester) at the C-2 position, which can be further manipulated. While the primary functionalization is at C-2, this method sets the stage for subsequent modifications at other positions, including C-3.

Alternative Cyclization and Annulation Strategies for Indole Ring Formation

Beyond the classical named reactions, a variety of other cyclization and annulation strategies have been developed for the synthesis of substituted indoles. These methods often offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed reactions have emerged as powerful tools for indole synthesis. mdpi.com For instance, the palladium-catalyzed cyclization of alkynylanilines is a widely studied method. mdpi.com Tandem benzannulation-cyclization strategies have also been employed to create highly substituted indoles. mit.edu Another approach involves the reaction of ynamides with cyclobutenones, which proceeds through a cascade of pericyclic reactions to form substituted aniline (B41778) derivatives that can then be cyclized to indoles. mit.edu

Furthermore, direct C-H activation and functionalization have become increasingly important for the regioselective synthesis of indoles. thieme-connect.com These methods can introduce substituents at various positions of the indole ring, including the C-7 position. For example, some modern methods allow for the synthesis of 7-substituted indoles from ortho-substituted nitrobenzenes and vinyl Grignard reagents. bhu.ac.in

Introduction of the Amine Moiety at C-3 of 7-Methylindoles

Once the 7-methylindole scaffold is in place, the next critical step is the introduction of the amine group at the C-3 position. This can be achieved through direct functionalization or by the transformation of a precursor group.

Direct Functionalization Approaches for 3-Aminoindoles

Directly introducing an amino group at the C-3 position of an indole can be challenging due to the nucleophilic nature of the indole ring, which can lead to reactions at other positions. However, several methods for the direct C-H amination and amidation of indoles have been developed.

One approach involves the use of electrophilic nitrogen sources. For example, the direct and selective C-3 amidation of indoles has been achieved using N-benzenesulfonyloxyamides in the presence of ZnCl₂. nih.gov This method has been shown to be effective for various substituted indoles, including 7-methylindole. nih.gov In the absence of the Lewis acid catalyst, the reaction can lead to the formation of indole aminal products. nih.gov

Copper-catalyzed three-component coupling reactions have also been utilized for the synthesis of 3-aminoindoles. nih.gov This method involves the reaction of a 2-aminobenzaldehyde, a secondary amine, and an alkyne, which proceeds through a propargylamine (B41283) intermediate that cyclizes to form the 3-aminoindoline core. nih.gov This can then be isomerized to the corresponding 3-aminoindole. nih.gov

Synthesis via Precursor Transformation (e.g., reduction of nitro or cyano groups at C-3)

An alternative and often more common strategy for synthesizing 3-aminoindoles involves the introduction of a precursor group at the C-3 position, which is then converted to the amine. Common precursors include nitro and cyano groups.

The nitration of indoles at the C-3 position can be achieved using non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in Once the 3-nitroindole is obtained, it can be reduced to the corresponding 3-aminoindole. clockss.orgresearchgate.net A variety of reducing agents can be employed for this transformation, including zinc with chlorotrimethylsilane (B32843) (Zn/TMSCl) or catalytic hydrogenation (H₂/Pd/C). mdpi.com Indium-mediated reduction of 3-nitroindoles in the presence of an acylating agent can also be used to produce stable N-acylated 3-aminoindoles in a one-pot procedure. clockss.org

Similarly, a cyano group can be introduced at the C-3 position and subsequently reduced. The synthesis of 3-cyanoindoles can be achieved through various methods, including the reaction of indoles with isonitriles. researchgate.net The reduction of the 3-cyanoindole (B1215734) to a 3-(aminomethyl)indole can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). semanticscholar.org It is important to note that this reduction yields a 3-(aminomethyl)indole, where the amine is attached to a methylene (B1212753) group, rather than directly to the indole ring.

| Precursor Group at C-3 | Introduction Method | Reduction Method | Product |

|---|---|---|---|

| Nitro (-NO₂) | Nitration with non-acidic agents (e.g., benzoyl nitrate). bhu.ac.in | Reduction with Zn/TMSCl, H₂/Pd/C, or Indium. mdpi.comclockss.org | 3-Aminoindole |

| Cyano (-CN) | Reaction with isonitriles. researchgate.net | Reduction with LiAlH₄. semanticscholar.org | 3-(Aminomethyl)indole |

Synthetic Routes to 3-Aminomethylindoles and 3-Aminoethylindoles (e.g., Gramine-type derivatives)

The synthesis of 3-aminomethylindoles and 3-aminoethylindoles, such as the naturally occurring alkaloid Gramine, is fundamental to accessing a wide array of indole derivatives. Gramine itself is a valuable synthetic intermediate. nih.gov

A primary method for the synthesis of Gramine and its analogs is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an indole ring, typically with formaldehyde (B43269) and a secondary amine like dimethylamine. mdpi.com Acetic acid is a commonly used catalyst for this transformation. mdpi.com Alternative catalysts, such as zinc chloride and acidic ionic liquids, have also been employed to improve reaction conditions and yields. mdpi.com

Gramine can be further modified to introduce different functionalities at the 3-position. For instance, the dimethylamino group of Gramine can be displaced by various nucleophiles, a reaction often facilitated by first converting the amine to a more reactive quaternary ammonium (B1175870) salt. bhu.ac.in This allows for the synthesis of a diverse range of 3-substituted indoles. bhu.ac.in

One common transformation of Gramine involves its reaction with nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. For example, reaction with ethylenediamine (B42938) in the presence of sodium hydroxide (B78521) can lead to the formation of 3,3'-diindolylmethane (B526164) (DIM) as a byproduct. nih.gov The intermediate in these displacement reactions is believed to be an alkylideneindolenine, which readily reacts with nucleophiles. nih.gov

Regioselective Synthesis of the 7-Methyl Group

Achieving regioselective introduction of a methyl group at the C7 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions, particularly C3.

Strategies for Methyl Group Introduction on the Benzene (B151609) Moiety of the Indole Ring

Several strategies have been developed to control the position of methylation on the indole's benzene ring. One approach involves the use of directing groups to guide the reaction to a specific carbon. For instance, directing groups at the C3 position have been utilized to target functionalization at the C4 position. nih.gov Similarly, directing groups on the indole nitrogen can steer reactions to the C2 position. nih.govrsc.org

Transition-metal-catalyzed C-H functionalization offers a direct method for introducing substituents onto the indole's benzene ring. core.ac.uk By selecting the appropriate catalyst and directing group, it is possible to achieve regioselective functionalization at positions such as C4 and C7. core.ac.uk For example, rhodium-catalyzed site-selective coupling has been used for C4 alkylation. rsc.org

An alternative to direct methylation of the indole ring is to construct the indole from a pre-methylated precursor. For example, a 6-methyltetrahydroindol-4(5H)-one can be synthesized from 5-methylcyclohexane-1,3-dione-2-spirocyclopropane and subsequently aromatized to form a 6-methylindole (B1295342) derivative. core.ac.uk Following a similar logic, 5- and 7-methylindoles can be prepared through regioselective electrophilic alkylation of a tetrahydroindol-4(5H)-one intermediate, followed by oxidation. core.ac.uk

Advanced Synthetic Transformations and Derivatization of this compound

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially interesting properties.

Modification of the Primary Amine (e.g., acylation, alkylation, Schiff base formation)

The primary amine of 3-aminoindoles can readily undergo acylation, alkylation, and Schiff base formation.

Acylation: The amine can be acylated using acylating agents like chloroacetyl chloride in the presence of a base such as triethylamine (B128534) to form N-acylated derivatives. nih.gov

Alkylation: N-alkylation of the indole nitrogen is a common reaction, often carried out using a strong base like sodium hydride in a solvent such as DMF, followed by treatment with an alkyl halide. ias.ac.in Catalytic methods using transition metal complexes have also been developed for N-alkylation. ias.ac.in

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (azomethine group). nih.govorientjchem.org For example, indole-3-carboxaldehyde (B46971) can react with various amino compounds to yield the corresponding Schiff bases. nih.gov These Schiff bases can then be reduced, for instance with sodium borohydride, to furnish secondary amines. nih.gov

Construction of Fused or Bridged Systems Involving the this compound Core

The this compound scaffold can be elaborated into more complex fused or bridged polycyclic systems.

Fused Systems: Isatin (B1672199) and its derivatives are common starting materials for the synthesis of fused indole systems. researchgate.net They can undergo cyclization reactions with various bifunctional reagents to create fused heterocyclic rings, such as triazinoindoles and pyrimidoindoles. researchgate.netresearchgate.net For example, 3-amino Current time information in Bangalore, IN.bohrium.comnih.gov-triazino[5,6-b]indole can be prepared from the reaction of isatin with 2-aminoguanidinium carbonate. researchgate.net

Bridged Systems: Bridged bicyclic nitrogen scaffolds can be synthesized through various cyclization strategies. ulb.ac.be For instance, the reaction of indoles with diethyl ethoxymethylenemalonate can lead to methylene-bridged bis(indolyl)methanes through a domino Michael addition/elimination/Michael addition sequence. clockss.org

Synthesis of Chiral Derivatives (e.g., (R)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid)

The synthesis of chiral derivatives, such as specific enantiomers of amino acids, is crucial in medicinal chemistry. The synthesis of (R)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid, a chiral amino acid, highlights methods for controlling stereochemistry. sigmaaldrich.comfluorochem.co.ukglpbio.com

Asymmetric synthesis often employs chiral catalysts or chiral starting materials to induce stereoselectivity. For example, transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral amines. acs.orgnih.gov Chiral ligands, such as those based on binaphthyl structures, are frequently used in these catalytic systems to create an asymmetric environment that favors the formation of one enantiomer over the other. beilstein-journals.org

Another approach involves using chiral precursors. For instance, coupling a racemic or achiral fragment to a chiral molecule, such as an L-amino acid ester, can lead to the formation of diastereomers that can then be separated. up.pt

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.